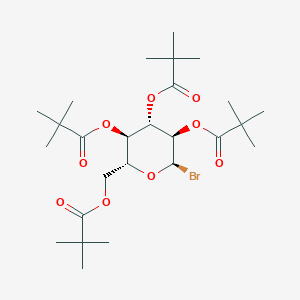

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDBCYHGMPHOAL-SFFUCWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020960 | |

| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81058-27-7 | |

| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81058-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-alpha-D-glucopyranosyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081058277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a synthetically derived, poly-acylated carbohydrate derivative that serves as a pivotal intermediate in modern organic and medicinal chemistry.[1][2] Its structure, featuring bulky pivaloyl protecting groups and a reactive anomeric bromide, makes it a highly effective glycosyl donor, particularly in the synthesis of complex glycosides and glycoconjugates. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of pharmaceutical agents.

The strategic placement of pivaloyl groups on the glucose core offers distinct advantages over smaller acyl protecting groups, such as acetyls. The steric hindrance provided by the tert-butyl moieties of the pivaloyl groups minimizes the formation of undesired orthoester byproducts during glycosylation reactions, a common challenge with traditional glycosyl donors.[3] This enhanced selectivity is crucial for achieving high yields of the desired stereoisomer, a critical factor in the synthesis of bioactive molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 81058-27-7 | [4] |

| Molecular Formula | C₂₆H₄₃BrO₉ | [4] |

| Molecular Weight | 579.52 g/mol | [4] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 147-148 °C | [5] |

| Boiling Point | 530.5 °C at 760 mmHg | [6] |

| Density | 1.22 g/cm³ | [6] |

| Solubility | Sparingly soluble in chloroform. | [3] |

| Optical Rotation | [α]/D +152.0 ± 3.0° (c = 3 in chloroform) | [7] |

| Storage Conditions | 2-8°C, sensitive to light and moisture. | [3] |

Table 2: Spectroscopic Data (Predicted and Experimental)

| Spectroscopic Technique | Expected/Reported Features | Reference(s) |

| ¹H NMR | Signals corresponding to the pivaloyl protons (tert-butyl groups) would appear as singlets in the upfield region (around 1.2 ppm). The anomeric proton (H-1) is expected to be a doublet in the downfield region, characteristic of an alpha-anomer. Other sugar ring protons would appear as complex multiplets in the mid-field region. | [1][8] |

| ¹³C NMR | Carbonyl carbons of the pivaloyl groups would resonate in the downfield region (around 176-178 ppm). The anomeric carbon (C-1) would appear in the region typical for glycosyl halides. Signals for the quaternary and methyl carbons of the pivaloyl groups would be observed in the upfield region. | [1][8] |

| FTIR (KBr) | Strong C=O stretching vibrations from the pivaloyl ester groups are expected around 1730-1750 cm⁻¹. C-O stretching bands would be present in the 1000-1300 cm⁻¹ region. | [1] |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak or related ions (e.g., [M+H]⁺ or [M+Na]⁺). Fragmentation patterns would likely involve the loss of pivaloyl groups and the bromine atom. A patent for the synthesis of dapagliflozin reports an ESI-MS value of m/z 577.2 for a related C-glycoside, corresponding to [M+H]⁺. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process commencing from D-glucose. The general strategy involves the protection of the hydroxyl groups with pivaloyl chlorides, followed by the introduction of the anomeric bromide.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of the title compound.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from analogous reactions)

While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, the following procedure is adapted from established methods for the per-acylation of glucose and subsequent bromination.[9][10][11]

Step 1: Synthesis of 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose

-

To a stirred solution of D-glucose in anhydrous pyridine at 0 °C, slowly add an excess of pivaloyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose.

Step 2: Synthesis of this compound

-

Dissolve the 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose in a solution of hydrogen bromide in glacial acetic acid at 0 °C.

-

Stir the reaction mixture at room temperature for a specified time, monitoring the formation of the glycosyl bromide by TLC.

-

Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., dichloromethane) and wash carefully with ice-cold water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization.

Applications in Drug Development

This compound is a highly valued glycosyl donor in the synthesis of numerous biologically active compounds. Its primary application in drug development is in the construction of C-glycosides, which are key structural motifs in a class of antidiabetic drugs known as SGLT2 inhibitors.

Role in the Synthesis of Dapagliflozin

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of Dapagliflozin involves a crucial C-glycosylation step where this compound is coupled with a diarylmethane aglycone.

Koenigs-Knorr Glycosylation Workflow

The Koenigs-Knorr reaction is a classic method for glycosidic bond formation, and this compound is an excellent donor for this reaction. The general workflow is depicted below.

Caption: Generalized Koenigs-Knorr C-glycosylation workflow for Dapagliflozin synthesis.

Experimental Protocol for Koenigs-Knorr C-Glycosylation (Illustrative)

The following is an illustrative protocol for a Koenigs-Knorr C-glycosylation reaction, based on general procedures for the synthesis of SGLT2 inhibitors.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the diarylmethane aglycone in an anhydrous solvent (e.g., tetrahydrofuran).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of a strong base (e.g., n-butyllithium) to deprotonate the aglycone, forming the corresponding aryl lithium species.

-

In a separate flask, dissolve this compound in an anhydrous solvent.

-

Slowly add the solution of the glycosyl bromide to the cooled solution of the aryl lithium.

-

Allow the reaction to proceed at low temperature for a specified period, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

-

The resulting protected C-glycoside can then be deprotected in subsequent steps to yield the final active pharmaceutical ingredient.

Conclusion

This compound is a cornerstone glycosyl donor in modern synthetic chemistry, particularly in the pharmaceutical industry. Its unique structural features, conferred by the bulky pivaloyl protecting groups, provide enhanced stereoselectivity and reduced byproduct formation in glycosylation reactions. This technical guide has provided a detailed overview of its properties, synthesis, and a key application in the synthesis of the antidiabetic drug Dapagliflozin. The provided experimental protocols, adapted from established methodologies, offer a valuable resource for researchers and drug development professionals working in this field. Further research into the detailed spectroscopic characterization and optimization of its synthesis and glycosylation reactions will continue to enhance its utility in the development of novel therapeutics.

References

- 1. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. lookchem.com [lookchem.com]

- 4. dextrauk.com [dextrauk.com]

- 5. This compound CAS#: 81058-27-7 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. CN104496952B - Synthesis method of dapagliflozin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. thepharmstudent.com [thepharmstudent.com]

- 11. The synthesis and reactions of unsaturated sugars. 3. The action of hydrogen bromide-acetic acid on methyl 4-O-benzyl-2,3-dideoxy-6-O-trityl- -D-erythro-hex-2-enoside - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide, a key intermediate in modern carbohydrate chemistry and drug development. The strategic use of the bulky pivaloyl protecting groups offers significant advantages in controlling stereoselectivity during glycosylation reactions.[1] This document details the chemical properties, a highly efficient synthetic protocol, and the necessary data for the successful preparation and characterization of this important glycosyl donor.

Compound Profile and Properties

This compound is a stable, crystalline solid that serves as a versatile glycosyl donor. The pivaloyl esters provide excellent stability under various reaction conditions while their steric bulk favors the formation of specific anomers, a critical aspect in the synthesis of complex glycoconjugates and glycosidic natural products.[1]

| Property | Value | Reference |

| CAS Number | 81058-27-7 | |

| Molecular Formula | C₂₆H₄₃BrO₉ | |

| Molecular Weight | 579.52 g/mol | |

| Appearance | White to off-white powder | [2] |

| Melting Point | 147-148 °C | [2] |

| Optical Activity | [α]/D +152.0±3.0° (c = 3 in chloroform) | |

| Storage Conditions | 2-8°C, under inert atmosphere | [3] |

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through the bromination of a fully protected glucose precursor, 1,2,3,4,6-penta-O-pivaloyl-β-D-glucopyranose. This reaction is typically carried out using a Lewis acid brominating agent, such as Titanium(IV) bromide (TiBr₄), which facilitates the selective replacement of the anomeric pivaloyl group with a bromide. This method is noted for its high yield and excellent stereoselectivity for the α-anomer.

References

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide chemical properties.

An In-depth Technical Guide to the Chemical Properties of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. This glycosyl donor is a key intermediate in the synthesis of a wide range of glycosylated compounds, offering distinct advantages over more traditional donors.

Core Chemical Properties

This compound is a white to off-white solid, valued in organic synthesis for its role as a glycosyl donor.[1][2] The bulky pivaloyl protecting groups enhance its stability and influence its reactivity, reducing the likelihood of orthoester side product formation during glycosylation reactions when compared to acetylated analogues.[3][4] This derivative of alpha-D-glucopyranose is moisture and light-sensitive and should be stored in an inert atmosphere at 2-8°C.[3]

Physical and Chemical Data

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₃BrO₉ | [5] |

| Molecular Weight | 579.52 g/mol | [5] |

| CAS Number | 81058-27-7 | [5] |

| Appearance | White to Off-White Solid/Powder | [1][6] |

| Melting Point | 147-148 °C | [7] |

| Boiling Point | 530.5 °C at 760 mmHg | [2][3] |

| Density | 1.22 g/cm³ | [2][3] |

| Solubility | Sparingly soluble in Chloroform | [3] |

| Optical Activity | [α]/D +152.0±3.0°, c = 3 in chloroform | |

| Stability | Light and moisture sensitive | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from D-glucose and involves per-acylation followed by anomeric bromination. An efficient method has been described that provides good to excellent yields.[1]

Synthesis Workflow

The overall synthesis can be visualized as a two-step process: the protection of the hydroxyl groups with pivaloyl chlorides, followed by the introduction of the anomeric bromide.

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

An efficient laboratory-scale synthesis involves the following steps:

Step 1: Preparation of 1,2,3,4,6-Penta-O-pivaloyl-D-glucopyranose

-

To a solution of D-glucose in pyridine, add an excess of pivaloyl chloride dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the per-pivaloylated glucose.

Step 2: Anomeric Bromination

-

Dissolve the 1,2,3,4,6-Penta-O-pivaloyl-D-glucopyranose in a solution of hydrogen bromide in glacial acetic acid.

-

Stir the mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-water and extract the product with dichloromethane.

-

Wash the organic layer with cold water, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous calcium chloride, filter, and evaporate the solvent to obtain the crude bromide.

-

Recrystallize the product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Spectroscopic Data

The structure of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.61 (d, 1H, J = 4.0 Hz, H-1), 5.55 (t, 1H, J = 9.8 Hz, H-3), 5.22 (dd, 1H, J = 9.8, 4.0 Hz, H-2), 5.14 (t, 1H, J = 9.8 Hz, H-4), 4.30 (m, 1H, H-5), 4.15 (m, 2H, H-6a, H-6b), 1.25, 1.23, 1.21, 1.15 (4s, 36H, 4 x C(CH₃)₃).[1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 177.8, 177.2, 176.8, 176.2 (4 x C=O), 86.8 (C-1), 72.3 (C-3), 70.8 (C-5), 70.0 (C-2), 67.2 (C-4), 61.2 (C-6), 38.9, 38.8, 38.7 (4 x C(CH₃)₃), 27.2, 27.1, 27.0 (4 x C(CH₃)₃).[1] |

Reactivity and Applications in Glycosylation

This glycosyl bromide is a valuable donor in Koenigs-Knorr glycosylation reactions, which are typically promoted by silver salts such as silver triflate.[1] The bulky pivaloyl groups at the C-2 position disfavor the formation of the 1,2-orthoester byproduct, leading to higher yields of the desired 1,2-trans-glycosides.

General Glycosylation Workflow

A typical glycosylation reaction using this donor involves the activation of the anomeric bromide followed by nucleophilic attack by a glycosyl acceptor.

Caption: Koenigs-Knorr glycosylation using the pivaloylated glucosyl bromide.

Experimental Protocol for Glycosylation

The following is a general procedure for a Koenigs-Knorr glycosylation:

-

Dissolve the glycosyl acceptor and a non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine) in a dry aprotic solvent such as dichloromethane under an inert atmosphere.

-

Add molecular sieves to ensure anhydrous conditions and stir the mixture at room temperature.

-

Add the this compound to the mixture.

-

Cool the reaction to a low temperature (e.g., -78 °C) and add a solution of silver triflate in a suitable solvent (e.g., toluene) dropwise.

-

Allow the reaction to proceed at low temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Filter the mixture through celite to remove insoluble salts and concentrate the filtrate.

-

Purify the residue by column chromatography to isolate the desired glycosylated product.

This compound is a key intermediate in the synthesis of various pharmaceutical agents, including the SGLT2 inhibitor Dapagliflozin.[6] Its utility also extends to the synthesis of glycosylated natural products and their analogues for biological evaluation.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. Cas 81058-27-7,this compound | lookchem [lookchem.com]

- 4. This compound | 81058-27-7 [chemicalbook.com]

- 5. dextrauk.com [dextrauk.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosylbromide CAS 81058-27-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

In-Depth Technical Guide: 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a pivotal glycosyl donor in modern carbohydrate chemistry. Its robust structure, conferred by the sterically hindering pivaloyl protecting groups, offers distinct advantages in the stereoselective synthesis of glycosides, particularly in the context of pharmaceutical development. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.

This synthetic carbohydrate derivative is particularly valued as a Koenigs-Knorr glycosyl donor.[1] A key advantage of this reagent is its significantly reduced tendency to form orthoester byproducts during glycosylation reactions, a common issue with more traditional acetyl-protected glycosyl donors.[1] This characteristic is crucial for achieving high yields and stereoselectivity in the synthesis of complex glycoconjugates.[1]

Molecular Structure and Properties

The structure of this compound features a glucopyranosyl ring with the hydroxyl groups at positions 2, 3, 4, and 6 protected by bulky pivaloyl (trimethylacetyl) esters. The anomeric carbon (C-1) is substituted with a bromine atom in the alpha configuration, rendering it an effective leaving group in nucleophilic substitution reactions.

Chemical and Physical Properties

A summary of the key chemical and physical properties is presented in Table 1. This data is essential for handling, storage, and reaction setup. The compound is typically a white to off-white solid and should be stored at 2-8°C, protected from light and moisture.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₄₃BrO₉ | [3] |

| Molecular Weight | 579.52 g/mol | [3] |

| CAS Number | 81058-27-7 | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 147-148 °C | [4][5] |

| Boiling Point | 530.5 °C at 760 mmHg | [2] |

| Density | 1.22 g/cm³ | [2] |

| Optical Rotation | [α]/D +152.0° ± 3.0° (c = 3 in chloroform) | |

| Solubility | Sparingly soluble in chloroform | [2] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pivaloyl groups (large singlet around 1.2 ppm) and the protons of the glucopyranosyl ring. The anomeric proton (H-1) is expected to appear as a doublet at a downfield chemical shift (likely > 6.0 ppm) with a coupling constant (³J(H1,H2)) of approximately 3-4 Hz, characteristic of an alpha-anomer.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the pivaloyl groups (around 176-178 ppm), the quaternary carbons of the pivaloyl groups (around 38-39 ppm), the methyl carbons of the pivaloyl groups (around 27 ppm), and the carbons of the glucopyranosyl ring. The anomeric carbon (C-1) is expected to resonate in the range of 85-95 ppm.

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (around 1730-1750 cm⁻¹) and C-O stretching vibrations.

Mass Spectrometry: The mass spectrum would show the molecular ion peak or fragments corresponding to the loss of the bromine atom or pivaloyl groups.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the protection of the hydroxyl groups of D-glucose, followed by bromination at the anomeric position.

Synthesis Workflow

The overall synthetic strategy involves two main stages: per-O-pivaloylation of D-glucose to form an intermediate, which is then subjected to bromination.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative procedure based on established methods for the synthesis of similar glycosyl bromides.[6]

Step 1: Preparation of 1,2,3,4,6-Penta-O-pivaloyl-D-glucopyranose

-

To a stirred solution of D-glucose in a suitable solvent such as pyridine, add an excess of pivaloyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring the mixture into ice-water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Preparation of this compound

-

Dissolve the 1,2,3,4,6-Penta-O-pivaloyl-D-glucopyranose in a minimal amount of a suitable solvent like dichloromethane or acetic acid.

-

Cool the solution to 0 °C and add a solution of a brominating agent, such as hydrogen bromide in acetic acid or phosphorus tribromide, dropwise with stirring.[6]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with a cold organic solvent and wash it with ice-water, cold saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization.

Application in Drug Development: Synthesis of SGLT2 Inhibitors

This compound is a key intermediate in the synthesis of several SGLT2 inhibitors, including Canagliflozin and Dapagliflozin, which are used in the treatment of type 2 diabetes.[4][7] The bulky pivaloyl groups facilitate the desired stereochemical outcome in the crucial glycosylation step.

Role in Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds.[8] The reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[8] The pivaloyl group at the C-2 position of the glucopyranosyl bromide participates in the reaction, leading to the formation of a 1,2-trans-glycoside with high stereoselectivity.[8]

Experimental Workflow: Synthesis of a C-Aryl Glucoside (Canagliflozin Precursor)

The following diagram illustrates the logical workflow for the synthesis of a C-aryl glucoside, a core structure in SGLT2 inhibitors, using the title compound.

Caption: Logical workflow for C-aryl glucoside synthesis using the title compound.

Detailed Experimental Protocol: Koenigs-Knorr Glycosylation

This representative protocol outlines the key steps for a Koenigs-Knorr type C-glycosylation.

-

To a solution of the aryl organometallic reagent (e.g., prepared from the corresponding aryl bromide and n-butyllithium) in an anhydrous aprotic solvent (e.g., THF or toluene) at low temperature (e.g., -78 °C), add a solution of this compound in the same solvent.

-

Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by TLC.

-

Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Warm the mixture to room temperature and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude protected C-aryl glucoside.

-

Purify the product by column chromatography.

-

The pivaloyl protecting groups are subsequently removed under appropriate acidic or basic conditions to yield the final C-aryl glucoside.

Conclusion

This compound is a highly effective and stereodirecting glycosyl donor that has become indispensable in the synthesis of complex glycosides, particularly in the pharmaceutical industry. Its use in the preparation of SGLT2 inhibitors exemplifies its importance in modern drug development. The detailed understanding of its properties and reaction protocols provided in this guide is intended to facilitate its successful application in research and development.

References

- 1. This compound | 81058-27-7 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. dextrauk.com [dextrauk.com]

- 4. 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosylbromide CAS 81058-27-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. nbinno.com [nbinno.com]

- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the NMR Analysis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide, a key intermediate in synthetic carbohydrate chemistry. This document details the spectroscopic data, experimental protocols for its synthesis, and visual representations of its structure and synthetic workflow.

Introduction

This compound is a valuable glycosyl donor utilized in the synthesis of a wide range of glycosides and other complex carbohydrates.[1] The bulky pivaloyl protecting groups offer unique reactivity and selectivity in glycosylation reactions, often favoring the formation of 1,2-trans-glycosidic linkages with a reduced tendency for orthoester side product formation compared to the more traditional acetylated donors.[2] A thorough understanding of its structure and purity, as determined by NMR spectroscopy, is critical for its successful application in multi-step organic synthesis.

Molecular Structure

The structure of this compound is characterized by a glucopyranosyl ring with bulky pivaloyl ester groups at positions 2, 3, 4, and 6, and a bromine atom at the anomeric (C1) position in the alpha configuration.

References

A Technical Guide to the Physical Properties of 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide is a key synthetic intermediate in carbohydrate chemistry, playing a crucial role as a glycosyl donor. Its bulky pivaloyl protecting groups offer unique reactivity and selectivity in glycosylation reactions, making it a valuable building block in the synthesis of complex carbohydrates and glycoconjugates, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by available data and a generalized experimental workflow for its synthesis and purification.

Core Physical Properties

The physical characteristics of 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide are critical for its handling, storage, and application in synthetic protocols. The compound is typically a white to off-white solid.[1][2][3] It is sensitive to light and moisture, necessitating storage in an inert atmosphere at 2-8°C.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide compiled from various sources.

| Property | Value | Notes | References |

| Molecular Formula | C₂₆H₄₃BrO₉ | [1][4][5][6] | |

| Molecular Weight | 579.52 g/mol | [4][5][6] | |

| Melting Point | 147-148°C | [1][3] | |

| Optical Rotation | [α]/D = +152.0 ± 3.0° | c = 3 in chloroform | [1] |

| Boiling Point | 530.5 ± 50.0 °C | Predicted | [1][3][4] |

| Density | 1.22 ± 0.1 g/cm³ | Predicted | [1][2][3][4] |

| Solubility | Sparingly soluble in chloroform | [1][3][4] | |

| Appearance | White to Off-White Solid/Powder | [1][2] | |

| Storage Temperature | 2-8°C | Inert atmosphere | [1][3][4] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of each physical property are not extensively published in readily available literature, standard laboratory procedures are employed. The following outlines the general methodologies.

Synthesis and Purification of 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide

The synthesis of the title compound generally involves the per-pivaloylation of a suitable glucose derivative followed by bromination at the anomeric position.

Materials:

-

D-Glucose or a suitable derivative

-

Pivaloyl chloride or pivalic anhydride

-

A suitable base (e.g., pyridine)

-

Brominating agent (e.g., HBr in acetic acid, or a Lewis acid catalyst with a bromine source)[7]

-

Solvents (e.g., dichloromethane, chloroform)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Per-pivaloylation: D-glucose is dissolved in a suitable solvent with a base. Pivaloyl chloride is added dropwise at a controlled temperature (typically cooled in an ice bath). The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is quenched, and the organic layer is washed successively with dilute acid, water, and brine. The organic phase is then dried over an anhydrous drying agent and the solvent is removed under reduced pressure.

-

Bromination: The resulting per-O-pivaloylated glucose is dissolved in a dry solvent. A brominating agent is added, and the reaction is stirred at room temperature or slightly elevated temperatures. The progress is monitored by TLC.

-

Purification: Upon completion, the reaction mixture is worked up by washing with water and brine. The crude product is purified by column chromatography on silica gel to yield the pure 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide.

Determination of Physical Properties

-

Melting Point: Determined using a standard melting point apparatus. A small, finely ground sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Optical Rotation: Measured using a polarimeter.[8] A solution of the compound is prepared at a known concentration in a specified solvent (chloroform, in this case).[1] The solution is placed in a sample cell of a defined path length, and the angle of rotation of plane-polarized light is measured.[8] The specific rotation is then calculated from the observed rotation, concentration, and path length.[8]

Applications in Drug Development

2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide is a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is utilized in the preparation of Canagliflozin, an SGLT2 inhibitor used for the treatment of type 2 diabetes.[9] It also serves as a glycosyl donor in the synthesis of glucosylated monoterpenoids.[1][3][10] The bulky pivaloyl groups can influence the stereochemical outcome of glycosylation reactions, often favoring the formation of specific anomers.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide.

Caption: Synthetic workflow for 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide.

The logical relationship for the application of this compound as a glycosyl donor in a typical glycosylation reaction is depicted below.

Caption: Role as a glycosyl donor in a glycosylation reaction.

References

- 1. 2,3,4,6-TETRA-O-PIVALOYL-ALPHA-D-GLUCOPYRANOSYL BROMIDE CAS#: 81058-27-7 [m.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. dextrauk.com [dextrauk.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosylbromide CAS 81058-27-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. This compound | 81058-27-7 [chemicalbook.com]

The Pivaloyl Group: A Strategic Tool in Modern Carbohydrate Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, where the subtle differences in stereochemistry can dictate biological function, the strategic use of protecting groups is paramount. Among the arsenal of available protecting groups, the pivaloyl (Piv) group, a sterically demanding acyl functionality, has carved out a crucial role. Its unique combination of stability, stereodirecting influence, and specific reactivity has made it an indispensable tool in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. This guide provides a comprehensive overview of the pivaloyl group's role, covering its fundamental properties, applications in stereoselective glycosylation, and detailed experimental considerations.

Core Properties of the Pivaloyl Group

The pivaloyl group, derived from pivalic acid (2,2-dimethylpropanoic acid), is a tert-butylcarbonyl moiety. Its defining characteristic is the bulky tert-butyl group attached to the carbonyl carbon. This steric hindrance is the primary source of its unique chemical behavior.

-

Exceptional Stability: Pivaloyl esters exhibit remarkable stability across a wide range of reaction conditions, including those that might cleave less hindered acyl groups like acetates or benzoates.[1][2] This robustness is advantageous during multi-step synthetic sequences, ensuring the integrity of the protected hydroxyl groups.[1]

-

Stereodirecting Influence: The steric bulk of the pivaloyl group significantly influences the stereochemical outcome of reactions at adjacent centers.[3][4] This is most notably exploited in glycosylation reactions to achieve high stereoselectivity.

-

Cleavage Conditions: While stable, the pivaloyl group can be removed when necessary. However, its stability often necessitates harsher deprotection conditions compared to other acyl groups, typically involving strong basic or acidic hydrolysis.[1][3] Reductive conditions can also be employed for its removal.[5]

The Pivaloyl Group in Stereoselective Glycosylation

One of the most significant applications of the pivaloyl group is in controlling the stereochemistry of glycosidic bond formation. When placed at the C-2 position of a glycosyl donor, it reliably promotes the formation of 1,2-trans glycosidic linkages through a mechanism of neighboring group participation.

-

Anchimeric Assistance: The C-2 pivaloyl group participates in the reaction by forming a cyclic acyloxonium ion intermediate upon activation of the anomeric center. This intermediate shields one face of the pyranose ring (the α-face in the gluco- and galacto-series), forcing the incoming glycosyl acceptor to attack from the opposite (β) face. This results in the exclusive or predominant formation of the 1,2-trans product.

-

Suppression of Orthoester Formation: A common side reaction with participating ester groups like acetate is the formation of orthoester byproducts. The steric bulk of the pivaloyl group effectively suppresses this undesired reaction pathway, leading to cleaner reactions and higher yields of the desired glycoside.[1][6]

// Node styling "Donor" [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Activated_Donor" [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Acyloxonium" [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acceptor" [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge styling edge [color="#5F6368", fontcolor="#202124"]; } dot Caption: Mechanism of 1,2-trans glycosylation via pivaloyl group participation.

Regioselective Protection Strategies

The steric hindrance of the pivaloyl group can be exploited for the regioselective protection of hydroxyl groups in polyol systems like carbohydrates. The reactivity of hydroxyl groups is influenced by their steric accessibility, allowing for selective pivaloylation.

-

Primary vs. Secondary Alcohols: Pivaloyl chloride can selectively protect primary alcohols in the presence of secondary alcohols due to the lower steric hindrance of the primary position.[7]

-

Influence of Reaction Conditions: The regioselectivity of pivaloylation can be tuned by modifying reaction conditions such as temperature and the choice of reagents. For instance, the reaction of D-mannose with pivaloyl chloride in pyridine at -10 °C yields a tetra-pivaloylated product with a free 4-OH group, whereas at 35 °C, the major product is the 1,3,4,6-tetra-O-pivaloyl derivative.[8] The use of N-pivaloyl imidazole as a reagent also allows for selective protection with moderate to good regioselectivity.[9]

Acyl Group Migration

A known phenomenon in carbohydrate chemistry is the intramolecular migration of acyl groups between adjacent hydroxyl groups.[10][11] The pivaloyl group is also subject to this migration, although its rate is significantly influenced by its steric bulk.

-

Migration Rates: Compared to less hindered acyl groups like acetyl, the migration of the pivaloyl group is generally slower.[11] For example, in methyl β-d-ribopyranoside, equilibrium for acetyl group migration is reached in 15-30 minutes, while it takes 14 hours for the pivaloyl group.[11] This slower migration can be advantageous in preventing the formation of undesired constitutional isomers during synthesis.

-

Factors Influencing Migration: Acyl migration is affected by factors such as pH, temperature, solvent, and the stereochemical relationship of the hydroxyl groups involved (cis vs. trans).[10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the use of pivaloyl groups in carbohydrate chemistry, compiled from various studies.

Table 1: Regioselective Pivaloylation of Various Carbohydrate Substrates

| Substrate | Reagent/Conditions | Major Product(s) | Yield (%) | Reference |

| D-Mannose | PivCl, Pyridine, Chloroform, 35 °C | 1,3,4,6-Tetra-O-pivaloyl-D-mannose | 59 | [8] |

| D-Mannose | PivCl, Pyridine, Chloroform, -10 °C | Tetra-pivaloylated (free 4-OH) | - | [8] |

| Trichloroethyl galactoside | PivCl, Pyridine, DCM | 4-OH product | 64 | [8] |

| Methyl 6-O-trityl-α-D-glucopyranoside | Dibutyltin oxide, then PivCl | 2-O-Pivaloyl derivative | Excellent | [13] |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Dibutyltin oxide, then PivCl | 2-O-Pivaloyl derivative | Excellent | [13] |

| D-Glucose | 6 equiv. N-Pivaloyl imidazole, DMF, RT, 8h | 1,2,6-tri-O-pivaloyl-β-D-glucopyranose | 48 | [9] |

Table 2: Comparison of Deprotection Conditions for Acyl Groups

| Protecting Group | Typical Deprotection Reagents | Conditions | Stability Profile | Reference |

| Pivaloyl (Piv) | NaOMe/MeOH; LiOH; Strong Acid | Often requires elevated temperatures or longer reaction times. | More stable than Ac and Bz.[1][2] | [1][3][5] |

| Acetyl (Ac) | NaOMe/MeOH; K₂CO₃/MeOH; NH₃/MeOH | Mild, often at room temperature. | Labile to mild base. | [7] |

| Benzoyl (Bz) | NaOMe/MeOH | More stable than Ac, but less stable than Piv. | [1][14] |

Key Experimental Protocols

The following sections provide generalized methodologies for the introduction and removal of pivaloyl protecting groups. Researchers should optimize these protocols for their specific substrates and scales.

Protocol 1: General Procedure for Pivaloylation of a Carbohydrate

-

Preparation: Dissolve the carbohydrate substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., pyridine or a mixture of dichloromethane and pyridine) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -10 °C) using an ice or dry ice/acetone bath.

-

Reagent Addition: Add pivaloyl chloride (PivCl) (typically 1.1-1.5 eq. per hydroxyl group to be protected) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture and quench by the slow addition of methanol or water.

-

Work-up: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water, dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Depivaloylation (Saponification)

-

Dissolution: Dissolve the pivaloylated carbohydrate (1.0 eq.) in a mixture of anhydrous solvents such as methanol and dichloromethane or tetrahydrofuran.

-

Base Addition: Add a solution of sodium methoxide in methanol (e.g., 0.5 M solution, typically 2-5 eq.) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until all starting material is consumed. The reaction may require heating (e.g., reflux) for complete deprotection, depending on the substrate.

-

Neutralization: Upon completion, neutralize the reaction mixture by adding an acidic resin (e.g., Amberlite® IR120 H⁺) until the pH is neutral. Alternatively, neutralize with acetic acid or dilute HCl.

-

Filtration and Concentration: Filter off the resin and wash it with methanol. Concentrate the combined filtrate and washings under reduced pressure.

-

Purification: Purify the resulting deprotected carbohydrate by column chromatography (e.g., silica gel or reverse phase) or recrystallization as required.

// Nodes Start [label="Starting Polyol\n(e.g., Monosaccharide)", fillcolor="#FFFFFF", fontcolor="#202124"]; Pivaloylation [label="Regioselective\nPivaloylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Pivaloyl-Protected\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Further Chemical\nTransformations\n(e.g., Glycosylation)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Assembled\nOligosaccharide", fillcolor="#F1F3F4", fontcolor="#202124"]; Depivaloylation [label="Global Deprotection\n(Depivaloylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges edge [color="#5F6368"]; Start -> Pivaloylation; Pivaloylation -> Intermediate1; Intermediate1 -> Transformation; Transformation -> Intermediate2; Intermediate2 -> Depivaloylation; Depivaloylation -> FinalProduct; } dot Caption: General workflow for using pivaloyl groups in oligosaccharide synthesis.

Conclusion: A Strategic Perspective

The pivaloyl protecting group serves as a powerful and strategic tool in carbohydrate chemistry. Its steric bulk provides a unique combination of high stability and potent stereodirecting capabilities, which are critical for the successful synthesis of complex carbohydrate structures.[1][3] While its removal can be challenging, necessitating harsh conditions, this is often a worthwhile trade-off for the control and reliability it offers during crucial synthetic steps like glycosylation.[2] The development of newer, modified pivaloyl-type groups that can be cleaved under milder conditions continues to expand the utility of this important protecting group, further solidifying its place in the synthetic chemist's toolbox.[1][2][15] As the demand for synthetic oligosaccharides in drug development and materials science grows, the strategic application of the pivaloyl group will undoubtedly continue to play a vital role in advancing the frontiers of glycoscience.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. news-medical.net [news-medical.net]

- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 8. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. doria.fi [doria.fi]

- 13. researchgate.net [researchgate.net]

- 14. alchemyst.co.uk [alchemyst.co.uk]

- 15. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Stereoselective Glycosylation Donors: Principles, Protocols, and Performance

Authored for Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of glycosidic bonds is a cornerstone of modern glycochemistry, underpinning advancements in drug discovery, vaccine development, and materials science. The choice of the glycosyl donor is paramount in dictating the yield and, critically, the stereochemical outcome of a glycosylation reaction. This technical guide provides an in-depth review of the core principles governing stereoselectivity and a practical overview of the most prevalent classes of glycosyl donors. We present a compilation of quantitative data to facilitate donor selection, detailed experimental protocols for key reactions, and mechanistic diagrams to illustrate the underlying principles of stereocontrol.

Fundamental Principles of Stereoselectivity in Glycosylation

The formation of a glycosidic linkage creates a new stereocenter at the anomeric carbon. The stereochemical outcome, yielding either an α- or β-glycoside, is governed by a complex interplay of factors including the nature of the glycosyl donor and its protecting groups, the reactivity of the glycosyl acceptor, the choice of promoter or catalyst, and the reaction conditions. The mechanism of a glycosylation reaction can be broadly described as a continuum between a unimolecular (Sɴ1) and a bimolecular (Sɴ2) nucleophilic substitution.

An Sɴ1-type mechanism proceeds through a discrete oxocarbenium ion intermediate. The planar nature of this intermediate allows for nucleophilic attack from either the α- or β-face. The stereochemical outcome is often influenced by the anomeric effect, which thermodynamically favors the formation of the α-glycoside.

In contrast, an Sɴ2-type mechanism involves a direct backside attack of the glycosyl acceptor on the anomeric carbon, leading to an inversion of stereochemistry at the anomeric center. This pathway is often favored when using donors with a good leaving group and in the presence of non-participating protecting groups at the C-2 position.

A crucial factor in dictating the stereochemical outcome is the nature of the protecting group at the C-2 position of the glycosyl donor. Neighboring group participation (NGP) by an acyl protecting group (e.g., acetate, benzoate) at C-2 can direct the formation of 1,2-trans-glycosides. The acyl group can form a cyclic acyloxonium ion intermediate, which shields one face of the pyranose ring, forcing the glycosyl acceptor to attack from the opposite face. Conversely, the use of non-participating groups, such as benzyl or silyl ethers, at the C-2 position is a prerequisite for the formation of 1,2-cis-glycosides.

Key Classes of Glycosyl Donors: A Comparative Overview

The selection of an appropriate glycosyl donor is a critical decision in the design of a glycosylation strategy. The following sections provide an overview of some of the most widely used classes of glycosyl donors, with a focus on their reactivity, stereoselectivity, and practical considerations.

Glycosyl Trichloroacetimidates

Glycosyl trichloroacetimidates are among the most popular and versatile glycosyl donors due to their ease of preparation from the corresponding hemiacetals and their high reactivity. They are typically activated by catalytic amounts of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). The stereochemical outcome of glycosylations using trichloroacetimidate donors is highly dependent on the reaction conditions and the nature of the protecting groups.

Thioglycosides

Thioglycosides are valued for their stability to a wide range of reaction conditions, making them excellent building blocks for complex oligosaccharide synthesis. They can be activated by a variety of thiophilic promoters, with the N-iodosuccinimide (NIS) and triflic acid (TfOH) combination being one of the most common. The reactivity of thioglycoside donors can be tuned by altering the protecting groups, a concept known as the "armed-disarmed" strategy. Donors with electron-donating groups (e.g., benzyl ethers) are "armed" and more reactive, while those with electron-withdrawing groups (e.g., esters) are "disarmed" and less reactive.

Glycosyl Phosphates

Glycosyl phosphates are another important class of donors that offer good stability and reactivity. Activation is typically achieved using a Lewis acid, such as TMSOTf. They are known for their ability to provide high yields and stereoselectivities, particularly in the synthesis of 1,2-trans-glycosides when a participating group is present at the C-2 position.

n-Pentenyl Glycosides

n-Pentenyl glycosides (NPGs) are versatile donors that can be activated under mild conditions using an electrophilic halogen source, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). The activation proceeds via the formation of a cyclic bromonium or iodonium ion, followed by attack of the glycosyl acceptor. The stereoselectivity can be influenced by the choice of solvent and other reaction parameters.

Quantitative Data on Stereoselective Glycosylation Donors

The following tables summarize quantitative data from the literature for the performance of various glycosyl donors in stereoselective glycosylation reactions. This data is intended to serve as a guide for donor selection and reaction optimization.

Table 1: Performance of Glycosyl Trichloroacetimidate Donors

| Glycosyl Donor (Protecting Groups) | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |

| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (cat.) | CH₂Cl₂ | -20 | 85 | 1:4 | [1] |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate | Cholesterol | BF₃·OEt₂ | CH₂Cl₂ | 0 | 92 | 1:9 | [2] |

| 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-α-D-galactopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | TMSOTf (cat.) | Et₂O | -78 | 78 | >20:1 | [3] |

Table 2: Performance of Thioglycoside Donors

| Glycosyl Donor (Protecting Groups) | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |

| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -40 | 91 | 1:1 | [4] |

| Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | Cyclohexanol | NIS/TfOH | CH₂Cl₂ | 0 | 88 | 1:10 | [5] |

| Phenyl 2-azido-3,4,6-tri-O-benzyl-2-deoxy-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -20 | 85 | >10:1 | [6] |

Table 3: Performance of Glycosyl Phosphate Donors

| Glycosyl Donor (Protecting Groups) | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |

| Diphenyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl phosphate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -60 | 95 | 1:9 | [7] |

| Dibenzyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl phosphate | Isopropanol | TMSOTf | CH₂Cl₂ | 0 | 90 | 1:12 | [8] |

| Diphenyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranosyl phosphate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Et₂O | -78 | 88 | >20:1 | [9] |

Table 4: Performance of n-Pentenyl Glycoside Donors

| Glycosyl Donor (Protecting Groups) | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |

| n-Pentenyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | 0 | 85 | 1:1 | [10] |

| n-Pentenyl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside | Methanol | NBS | CH₂Cl₂ | 25 | 92 | 1:8 | [11] |

| n-Pentenyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | IDCP | Et₂O | 0 | 88 | 1:5 | [12] |

Detailed Experimental Protocols

This section provides representative, detailed experimental protocols for the preparation and use of key glycosyl donors. These protocols are intended as a starting point and may require optimization for specific substrates.

Synthesis of a Glycosyl Trichloroacetimidate Donor

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 g, 1.85 mmol)

-

Trichloroacetonitrile (1.85 mL, 18.5 mmol)

-

Anhydrous dichloromethane (20 mL)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (28 µL, 0.185 mmol)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranose in anhydrous dichloromethane under an argon atmosphere.

-

Add trichloroacetonitrile to the solution.

-

Cool the reaction mixture to 0 °C and add DBU dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the glycosyl trichloroacetimidate.

Glycosylation using a Thioglycoside Donor with NIS/TfOH Activation[13]

Materials:

-

Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (glycosyl donor, 1.2 equiv.)

-

Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside (glycosyl acceptor, 1.0 equiv.)

-

Anhydrous dichloromethane (to make a 0.1 M solution)

-

Activated molecular sieves (4 Å)

-

N-Iodosuccinimide (NIS) (1.5 equiv.)

-

Trifluoromethanesulfonic acid (TfOH) (0.2 equiv.)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.

-

Add anhydrous dichloromethane and stir the suspension at room temperature for 30 minutes.

-

Cool the reaction mixture to the desired temperature (e.g., -40 °C).

-

Add NIS, followed by the dropwise addition of a solution of TfOH in dichloromethane.

-

Stir the reaction at this temperature, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Filter the mixture through a pad of Celite, washing with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[13]

Synthesis of a Diphenyl Glycosyl Phosphate Donor[14]

Materials:

-

Thioglycoside donor (1.2 equiv.)

-

Dibutyl phosphate (1.0 equiv.)

-

Anhydrous dichloromethane

-

Activated molecular sieves (4 Å)

-

N-Iodosuccinimide (NIS) (1.2 equiv.)

-

Trifluoromethanesulfonic acid (TfOH) (0.3 equiv.)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of the thioglycoside donor and molecular sieves in dichloromethane is stirred for 1 hour under a nitrogen atmosphere at room temperature and then cooled to -40 °C.[14]

-

Dibutyl phosphate, NIS, and TfOH are added to the mixture, and stirring is continued until the complete conversion of the donor.[14]

-

The reaction mixture is quenched with Et₃N and filtered through a Celite pad.[14]

-

The mixture is diluted with dichloromethane and washed with saturated sodium bicarbonate, sodium thiosulfate, and brine.[14]

-

The crude product is purified by silica gel column chromatography.[14]

Glycosylation using an n-Pentenyl Glycoside with NBS Activation[15]

Materials:

-

n-Pentenyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (glycosyl donor, 1.1 equiv.)

-

Methanol (glycosyl acceptor, 1.0 equiv.)

-

Anhydrous acetonitrile

-

Activated molecular sieves (4 Å)

-

N-Bromosuccinimide (NBS) (1.2 equiv.)

-

Triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of the glycosyl donor, acceptor, and activated molecular sieves in anhydrous acetonitrile at room temperature, add NBS in one portion.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with triethylamine.

-

Filter the suspension and concentrate the filtrate.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography.

Mechanistic Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic pathways and logical relationships in stereoselective glycosylation.

Caption: Sɴ1 vs. Sɴ2 pathways in glycosylation.

Caption: Neighboring group participation by a C-2 acyl group.

Caption: General experimental workflow for a glycosylation reaction.

Conclusion

The stereoselective formation of glycosidic bonds remains a formidable challenge in organic synthesis. However, a deep understanding of the underlying mechanistic principles and the judicious selection of glycosyl donors and reaction conditions can enable the synthesis of complex glycans with high fidelity. This guide has provided a comprehensive overview of the key factors governing stereoselectivity, a comparative analysis of major glycosyl donor classes with supporting quantitative data, detailed experimental protocols, and illustrative diagrams. It is anticipated that this resource will serve as a valuable tool for researchers and professionals in the field, facilitating the rational design and execution of stereoselective glycosylation reactions in their pursuit of novel glycoconjugates for a wide range of applications.

References

- 1. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oligosaccharide synthesis with glycosyl phosphate and dithiophosphate triesters as glycosylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Synthesis of Modular Building Blocks using Glycosyl Phosphate Donors for the Construction of Asymmetric N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide (CAS No. 81058-27-7), a key glycosyl donor in modern carbohydrate chemistry. The bulky pivaloyl protecting groups offer significant steric influence, leading to high stereoselectivity in glycosylation reactions. This reagent is particularly noted for its role in the synthesis of complex glycoconjugates and pharmaceutical ingredients, including SGLT2 inhibitors like Canagliflozin.[1] This guide covers its physicochemical properties, safety and handling, a detailed protocol for a representative Koenigs-Knorr glycosylation reaction, and a subsequent deprotection procedure.

Physicochemical Properties

This compound is a white to off-white solid.[2] Its stability is sensitive to moisture and light, necessitating storage in an inert atmosphere at 2-8°C.[3] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 81058-27-7 | [4] |

| Molecular Formula | C₂₆H₄₃BrO₉ | [4] |

| Molecular Weight | 579.52 g/mol | [4] |

| Melting Point | Not Available | [3] |

| Boiling Point | 530.5°C at 760 mmHg | [3] |

| Density | 1.22 g/cm³ | [2] |

| Solubility | Sparingly soluble in chloroform | [3] |

| Optical Activity | [α]/D +152.0±3.0° (c=3 in chloroform) | [5] |

| Appearance | White to off-white solid | [2] |

| Storage | 2-8°C, inert atmosphere | [3] |

Applications in Organic Synthesis

The primary application of this compound is as a glycosyl donor in the Koenigs-Knorr reaction .[3][6] The pivaloyl groups at the C-2 position provide crucial neighboring group participation, which directs the incoming nucleophile (an alcohol or phenol) to attack from the opposite face, resulting in the formation of a 1,2-trans-glycosidic linkage with high stereoselectivity.[7]

A significant advantage of using pivaloyl protecting groups over more traditional acetyl groups is their steric bulk, which minimizes the formation of orthoester byproducts, a common issue in glycosylation reactions.[3][6] This leads to cleaner reactions and higher yields of the desired glycoside.

This glycosyl donor is a vital intermediate in the synthesis of various biologically active molecules, including:

-

Pharmaceuticals: It is a key building block in the synthesis of Canagliflozin, an SGLT2 inhibitor used for the treatment of type 2 diabetes.[1]

-

Glycosylated Natural Products: It has been used in the preparation of glucosylated monoterpenoids.[3][6]

Experimental Protocols

Safety and Handling

This compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood. Based on its chemical class, it may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and nitrile gloves.

-

Handling: Avoid inhalation of dust. Minimize contact with skin and eyes. The compound is sensitive to moisture and light, so it should be handled under an inert atmosphere (e.g., nitrogen or argon) and protected from light where possible.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere.

Representative Koenigs-Knorr Glycosylation Protocol

This protocol describes a general procedure for the glycosylation of a simple alcohol using this compound. The reaction conditions may require optimization depending on the specific alcohol substrate.

Materials:

-

This compound

-

Alcohol (glycosyl acceptor)

-

Silver(I) carbonate (Ag₂CO₃) or Silver(I) trifluoromethanesulfonate (AgOTf) as promoter

-

Anhydrous dichloromethane (DCM) or toluene as solvent

-

Molecular sieves (4 Å), activated

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and activated 4 Å molecular sieves in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add silver(I) carbonate (1.5 equivalents).

-

In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous dichloromethane.

-

Slowly add the solution of the glycosyl bromide to the stirring mixture of the alcohol and silver carbonate.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts and molecular sieves.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tetra-O-pivaloylated glycoside.

Deprotection of Pivaloyl Groups

The removal of pivaloyl esters is known to be more challenging than for acetyl esters due to steric hindrance. Basic hydrolysis is the most common method.

Materials:

-

Tetra-O-pivaloylated glycoside

-

Sodium methoxide (NaOMe) solution in methanol (freshly prepared or commercial)

-

Anhydrous methanol (MeOH) and tetrahydrofuran (THF)

-

Amberlite® IR120 (H⁺ form) resin

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the tetra-O-pivaloylated glycoside (1.0 equivalent) in a mixture of anhydrous methanol and tetrahydrofuran in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a solution of sodium methoxide in methanol (e.g., 0.5 M, 4-5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir. The reaction may require elevated temperatures (reflux) and prolonged reaction times. Monitor the progress by TLC until all pivaloyl groups are cleaved.

-

Once the reaction is complete, cool the mixture and neutralize it by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral.

-

Filter the resin and wash it with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude deprotected glycoside can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Analytical Data

The following table summarizes key analytical data for this compound.

| Data Type | Description |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the pivaloyl groups (large singlets around 1.2 ppm) and the sugar ring protons. The anomeric proton (H-1) is expected to appear as a doublet at a downfield chemical shift. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbons of the pivaloyl groups (around 176-178 ppm), the quaternary carbons of the tert-butyl groups, the methyl carbons, and the carbons of the glucopyranose ring. |

| Mass Spec (MS) | The mass spectrum will show the molecular ion peak or fragments corresponding to the loss of bromide or pivaloyl groups. |

| Infrared (IR) | The IR spectrum will exhibit strong absorption bands for the C=O stretching of the ester groups (around 1730 cm⁻¹) and C-O stretching vibrations. |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Concluding Remarks

This compound is a highly effective glycosyl donor for achieving stereoselective 1,2-trans-glycosylation. Its bulky protecting groups minimize unwanted side reactions, making it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates for pharmaceutical and research applications. The protocols provided herein offer a foundation for the successful application of this reagent, though optimization for specific substrates is often necessary. Careful handling and adherence to safety protocols are essential when working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. dextrauk.com [dextrauk.com]

- 5. 2,3,4,6-Tetra-O-pivaloyl-a- D -glucopyranosyl bromide = 90 TLC 81058-27-7 [sigmaaldrich.com]

- 6. This compound | 81058-27-7 [chemicalbook.com]

- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

The Strategic Use of Pivaloylated Glycosyl Donors in the Synthesis of Complex Oligosaccharides